molecular formula C22H16BrNO B2457959 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline CAS No. 71858-14-5

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline

Cat. No.: B2457959
CAS No.: 71858-14-5
M. Wt: 390.28
InChI Key: NMMBZKSNBPEJIC-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a methoxyphenyl group at the 2nd position, and a phenyl group at the 4th position of the quinoline ring. These structural modifications can significantly influence the compound’s chemical properties and biological activities.

Mechanism of Action

Target of Action

It’s structurally similar to other quinoline derivatives, which are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

One study discusses the adsorption and inhibitory effect of a structurally similar pyridine derivative on mild steel corrosion in a molar hydrochloric acid medium . This suggests that 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline may interact with its targets through a similar adsorption process.

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The molecular weight of the compound is 37664 , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Based on its structural similarity to other quinoline derivatives, it may exert its effects through the modulation of enzyme activity or receptor signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, boronic acids and their esters, which are structurally similar to this compound, are known to be only marginally stable in water . This suggests that the compound’s action may be influenced by the pH and ionic strength of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of reagents, catalysts, and solvents would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Dehalogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4th position.

    6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline: Similar structure but with a chlorine atom instead of bromine.

    6-Bromo-2-(4-methylphenyl)-4-phenylquinoline: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

6-Bromo-2-(4-methoxyphenyl)-4-phenylquinoline is unique due to the specific combination of substituents on the quinoline ring. The presence of the bromine atom, methoxyphenyl group, and phenyl group can significantly influence its chemical properties and biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-4-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrNO/c1-25-18-10-7-16(8-11-18)22-14-19(15-5-3-2-4-6-15)20-13-17(23)9-12-21(20)24-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMBZKSNBPEJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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